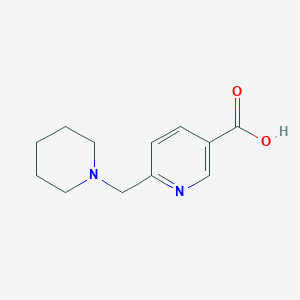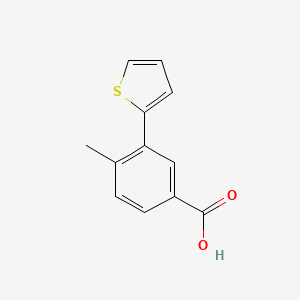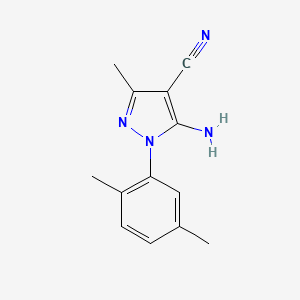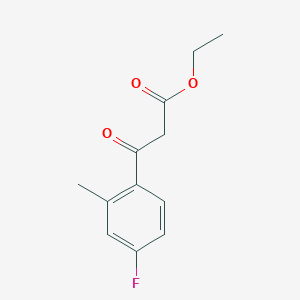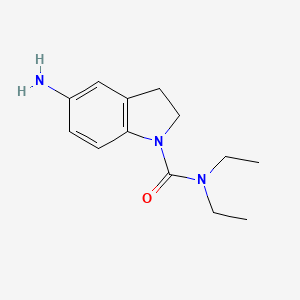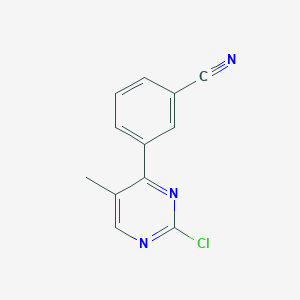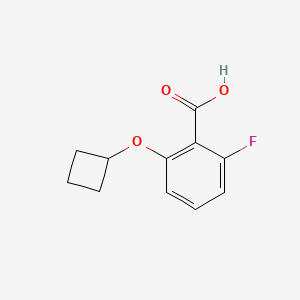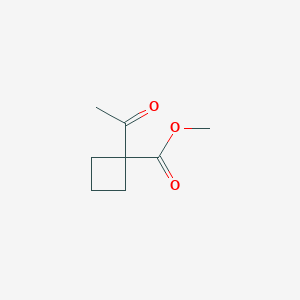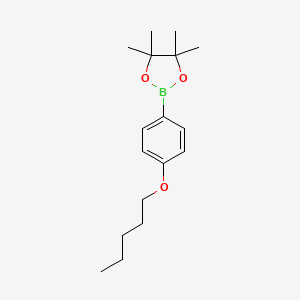
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is a chemical compound that has been studied for various applications. It has been characterized as a PET imaging ligand for metabotropic glutamate receptor 2 . This receptor is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Applications De Recherche Scientifique
Results or Outcomes
The accumulation of the radioligand in these regions of interest was reduced with pretreatment of mGluR2 NAMs, revealing a time-dependent drug effect of the blocking agents. In a nonhuman primate, the radioligand selectively accumulated in mGluR2-rich regions, especially in different cortical areas, putamen, thalamus, and hippocampus, resulting in high-contrast brain images .
2. Synthesis of Novel Chalcones for Leishmaniasis Treatment
Results or Outcomes
Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
3. PET Imaging Ligand for Metabotropic Glutamate Receptor 2
Results or Outcomes
The accumulation of the radioligand in these regions of interest was reduced with pretreatment of mGluR2 NAMs, revealing a time-dependent drug effect of the blocking agents. In a nonhuman primate, the radioligand selectively accumulated in mGluR2-rich regions, especially in different cortical areas, putamen, thalamus, and hippocampus, resulting in high-contrast brain images .
4. Synthesis of Novel Chalcones for Leishmaniasis Treatment
Results or Outcomes
Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
5. PET Imaging Ligand for Metabotropic Glutamate Receptor 2
Results or Outcomes
The accumulation of the radioligand in these regions of interest was reduced with pretreatment of mGluR2 NAMs, revealing a time-dependent drug effect of the blocking agents. In a nonhuman primate, the radioligand selectively accumulated in mGluR2-rich regions, especially in different cortical areas, putamen, thalamus, and hippocampus, resulting in high-contrast brain images .
6. Synthesis of Novel Chalcones for Leishmaniasis Treatment
Results or Outcomes
Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
Safety And Hazards
Propriétés
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUWHWUUNHDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



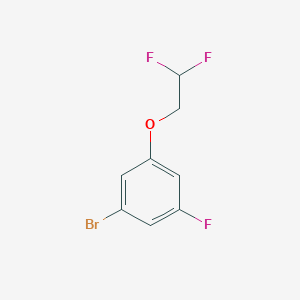


![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)
